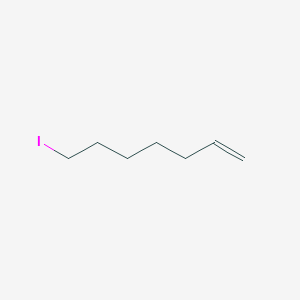

7-Iodohept-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGSTZYMNCELHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 7 Iodohept 1 Ene

Carbon-Carbon Bond Forming Reactions

The dual functionality of 7-iodohept-1-ene makes it a versatile substrate for constructing complex molecular architectures through the formation of new carbon-carbon bonds. The presence of the iodide allows for classic cross-coupling reactions, while the alkene provides a handle for radical-mediated transformations.

Cross-Coupling Methodologies Involving the Iodide Moiety

The carbon-iodine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of C(sp2)-C(sp3) and other carbon-carbon bonds.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions. sigmaaldrich.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org While specific studies detailing the Suzuki coupling of this compound are not prevalent in the provided search results, the general mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction's efficiency can be influenced by the choice of ligands, base, and reaction conditions. rsc.orguwindsor.ca

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. byjus.com In the context of this compound, the iodide would serve as the halide component. The general mechanism proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of an alkene, and then β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active catalyst. byjus.comlibretexts.org Intramolecular versions of the Heck reaction are also well-established and can lead to the formation of cyclic structures. beilstein-journals.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.org This method is known for its tolerance of a wide range of functional groups. orgsyn.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. organic-chemistry.orgharvard.edu The use of co-catalysts like copper(I) salts can sometimes accelerate the reaction. harvard.edu

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Mechanistic Steps | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex, Base |

| Heck Reaction | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(0) complex, Base |

| Stille Coupling | Organotin Compound | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govajol.info They are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reductant. nih.govchemrxiv.org

In a photoredox/nickel dual catalytic system, this compound can participate in C(sp2)-C(sp3) cross-electrophile coupling reactions. chemrxiv.org Mechanistic studies, including luminescence quenching and cyclic voltammetry, suggest a pathway involving the formation of an alkyl radical from the alkyl halide. chemrxiv.org The reaction of 6-iodohept-1-ene has been used in radical clock experiments to support the involvement of radical intermediates in nickel-catalyzed couplings. core.ac.uk The mechanism for nickel-catalyzed cross-electrophile coupling often involves a radical chain process, where the selectivity for the cross-coupled product is determined by the selective oxidative addition of the aryl halide over the alkyl halide and the preferential formation of an alkyl radical. nih.gov

Copper-mediated couplings, such as the Ullmann reaction, have a long history in organic synthesis and have seen significant advancements to improve their scope and reaction conditions. tcichemicals.com These reactions are an economical alternative to palladium-catalyzed methods. tcichemicals.com The development of effective ligands, such as diamines and dicarbonyl compounds, has been crucial in promoting these reactions under milder conditions. tcichemicals.com While specific examples with this compound are not detailed in the search results, the general principle involves the reaction of an organic halide with a variety of nucleophiles. Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to investigate the intermediates in copper-catalyzed reactions. nih.gov

Iron catalysts are an attractive option due to their low cost, abundance, and low toxicity. nih.gov Iron-catalyzed cross-coupling reactions often proceed through radical mechanisms. researchgate.net For instance, the iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes has been shown to proceed via an alkyl radical intermediate. nih.govacs.orgdatapdf.com

Mechanistic studies involving radical clock experiments with substrates like 6-iodohept-1-ene have provided strong evidence for the formation of alkyl radicals in these transformations. nih.govacs.orgdatapdf.com The reaction of 6-iodo-1-heptene in an iron-catalyzed reductive cross-coupling with an olefin resulted in a cyclized product, which is consistent with the formation of a radical intermediate. nih.gov These studies suggest a catalytic cycle that can involve Fe(I)/Fe(III) or Fe(II)/Fe(III) redox couples. researchgate.net In some cases, a bisarylated Fe(II) species is proposed to be responsible for generating the alkyl radical to initiate the catalytic cycle. nih.gov

Table 2: Iron-Catalyzed Reductive Coupling of 6-iodohept-1-ene

| Reactants | Catalyst System | Product(s) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| 6-iodohept-1-ene, Terminal Arylalkyne | FeBr2, Zn | Ring-cyclized Z-olefin | Formation of an alkyl radical intermediate | acs.orgdatapdf.com |

Copper-Mediated Coupling Reactions

Radical-Mediated Transformations of this compound

The presence of the weak carbon-iodine bond and the terminal double bond makes this compound a suitable substrate for radical-mediated reactions. These reactions can lead to the formation of cyclic and other complex structures.

Radical cyclization of iodoalkenes is a well-established method for constructing carbocycles. For example, the radical ring closure of 7-deoxy-7-iodohept-1-enitols has been used to synthesize 6-deoxy-5a-carbapyranoses. csic.es The reaction is typically initiated by a radical initiator, which abstracts the iodine atom to generate an alkyl radical. This radical can then undergo an intramolecular cyclization onto the double bond.

In the context of iron-catalyzed reactions, the generation of an alkyl radical from an alkyl iodide via a single-electron transfer from a reduced iron species is a key step. rsc.orgresearchgate.net This radical can then participate in various transformations, including cyclization. For example, the iron-catalyzed reaction of 7-iodohept-2-yne (B14463455) derivatives with Grignard reagents leads to cyclized products through a radical pathway. rsc.org

Free Radical Addition Reactions to the Alkene Moiety

Metathesis Reactions Involving the Alkene Moiety of this compound

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.orgtamu.edu The terminal alkene of this compound can readily participate in various metathesis reactions.

Cross-metathesis (CM) is a type of olefin metathesis reaction between two different alkenes. wikipedia.org The reaction of this compound with another olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, can lead to the formation of new, longer-chain alkenes. harvard.edu The outcome of the reaction is often governed by statistical factors and the relative reactivity of the olefin partners. To drive the reaction towards a desired product, one of the olefins can be used in excess, or a volatile olefin like ethylene (B1197577) can be generated as a byproduct. wikipedia.org

For example, cross-metathesis has been successfully employed in aqueous media using a nonionic amphiphile to create micelles that solubilize the water-insoluble substrates and the catalyst. organic-chemistry.org This approach allows for efficient and highly E-selective cross-metathesis reactions at room temperature. organic-chemistry.org

Ring-closing metathesis (RCM) is an intramolecular version of olefin metathesis that is widely used to synthesize unsaturated rings. wikipedia.orgorganic-chemistry.org While this compound itself cannot undergo RCM, derivatives of it that contain a second alkene moiety can. For example, a diene synthesized from a this compound derivative could undergo RCM to form a cyclic compound.

In a related synthesis, a derivative of 4-iodohepta-1,6-diene (B3389247) was used to perform a ring-closing metathesis to yield a cyclopentene (B43876) derivative. doi.org This demonstrates the utility of RCM in constructing cyclic systems from acyclic dienes that can be conceptually derived from iodoalkenes.

Enyne metathesis is a variation of metathesis that occurs between an alkene and an alkyne to form a conjugated diene. beilstein-journals.orgbeilstein-journals.orgchim.itorganic-chemistry.org This reaction can be either intermolecular (cross-enyne metathesis, CEYM) or intramolecular (ring-closing enyne metathesis, RCEYM). beilstein-journals.orgchim.itorganic-chemistry.org

A system incorporating the this compound framework along with an alkyne functionality could undergo enyne metathesis. The terminal alkene of the this compound unit would react with the alkyne in the presence of a suitable catalyst, typically a ruthenium carbene complex, to generate a new 1,3-diene. organic-chemistry.org The reaction is driven by the formation of the thermodynamically stable conjugated diene system. chim.itorganic-chemistry.org

Ring-Closing Metathesis (RCM) in Systems Incorporating this compound Derivatives

Other Carbon-Carbon Bond Forming Reactions

Carbometalation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond, forming a new carbon-carbon bond and a new carbon-metal bond. wikipedia.orgbeilstein-journals.org This process is a powerful tool in organic synthesis for the construction of complex carbon skeletons. wikipedia.org In the context of this compound, both the terminal alkene and the alkyl iodide moieties can participate in or influence carbometalation processes.

While direct carbometalation of the unactivated terminal alkene of this compound is not extensively documented, related transformations provide insight into its potential reactivity. For instance, carbometalation reactions are often catalyzed by transition metals, such as those based on zirconium or nickel. wikipedia.org The reaction of organometallic reagents with alkenes can be influenced by the presence of a distal halide. In some cases, intramolecular reactions can occur, where the organometallic species generated at the site of the carbon-iodine bond can add across the terminal double bond. For example, the formation of cyclopentane (B165970) derivatives from 6-iodohept-1-ene with organocuprates suggests the possibility of radical-mediated cyclization pathways that are competitive with or analogous to carbometalation. thieme-connect.de

The general reactivity patterns of carbometalation are highly dependent on the metal involved. Organolithium, organomagnesium, and organozinc reagents are commonly employed. nih.govbeilstein-journals.org The stereoselectivity of the addition (syn or anti) is a key feature and is dictated by the reaction mechanism. wikipedia.org For example, uncatalyzed carboboration of alkenes with allylboranes typically proceeds via a syn-addition through a six-membered ring transition state. nih.gov

A summary of representative carbometalation reactions is presented in the table below.

| Metal Reagent | Substrate Type | Catalyst | Key Features |

| Trialkylaluminium | Alkenes | Zirconocene dichloride | Can be rendered enantioselective with chiral catalysts. wikipedia.org |

| Organolithium | Alkynes | Uncatalyzed | Often results in syn-addition. wikipedia.org |

| Organozinc | Cyclopropenes | Copper salts | Tolerant of various functional groups. beilstein-journals.org |

| Allylboranes | Alkenes | Uncatalyzed | Proceeds via an ene-type reaction mechanism. nih.gov |

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond followed by the formation of a new carbon-element bond, often carbon-carbon. mt.comwikipedia.org This approach offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, C-H activation could theoretically occur at various positions, including the vinylic, allylic, or other aliphatic C-H bonds.

Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a common and effective strategy. wikipedia.orgsioc-journal.cn While this compound itself does not possess a classical directing group, its terminal alkene could potentially coordinate to a metal center, facilitating C-H activation at an adjacent position. For instance, palladium-catalyzed C(alkenyl)-H activation has been used to synthesize 1,3-dienes from alkenes. nih.gov This type of transformation, if applied to this compound, could lead to the formation of diene systems.

The mechanism of C-H activation can vary, with common pathways including oxidative addition, electrophilic substitution, and σ-bond metathesis. mt.com Transition metals such as palladium, rhodium, and iridium are frequently employed as catalysts. wikipedia.orgrutgers.edu The choice of metal and ligands can influence the selectivity and efficiency of the reaction. For example, rhodium catalysts have shown high selectivity for the activation of primary C-H bonds in alkanes. rutgers.edu

A notable challenge in the C-H activation of alkenes is controlling the chemoselectivity, as competitive reactions at the double bond can occur. nih.gov However, successful examples of C(alkenyl)-H functionalization demonstrate the potential of this strategy. For instance, the dimerization of camphene (B42988) and the directed C(alkenyl)-H activation of certain non-conjugated terminal alkenes have been reported. nih.gov

| Catalyst System | C-H Bond Type | Transformation | Reference |

| Palladium(II) with oxidant | C(alkenyl)-H | Alkenylation to form 1,3-dienes | nih.gov |

| Rhodium complexes | Primary alkyl C-H | Alkenylation/Arylation | rutgers.edu |

| Ruthenium(0) complexes | Aromatic C-H | Addition to metal center | rutgers.edu |

| Iron salts | Alkyl C-H (via radical) | Coupling with alkynes | nih.gov |

Carbometalation Reactions

Functional Group Interconversions of the Iodide Moiety

The primary alkyl iodide in this compound is a versatile functional group that can undergo a variety of transformations, allowing for the introduction of diverse functionalities.

The carbon-iodine bond in this compound is susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is an excellent leaving group. byjus.com This nucleophilic substitution can proceed through either an S(_N)1 or S(_N)2 mechanism, although for a primary alkyl halide like this compound, the S(_N)2 pathway is generally favored. savemyexams.com

In an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the iodine from the backside, resulting in an inversion of stereochemistry if the carbon were chiral. savemyexams.com This is a one-step process where bond-forming and bond-breaking occur simultaneously. byjus.com A wide range of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, to introduce various functional groups.

The table below summarizes the products of nucleophilic substitution on a primary alkyl iodide with various nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Primary alcohol |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH(_3)) | Ether |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Amine | Ammonia (NH(_3)) | Primary amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Azide (B81097) | Sodium azide (NaN(_3)) | Alkyl azide |

The efficiency of these reactions can be influenced by factors such as the solvent, temperature, and the strength of the nucleophile. byjus.com

The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom, effectively converting this compound into hept-1-ene. This transformation can be achieved using various reducing agents. Common methods include the use of metal hydrides, such as lithium aluminum hydride, or radical-based reductions using reagents like tributyltin hydride.

In organometallic chemistry, the term "reductive elimination" often refers to a step in a catalytic cycle where a metal center's oxidation state decreases as two ligands are eliminated to form a new bond. osti.gov While direct reductive elimination from this compound itself is not a standard transformation, the iodide can be involved in processes that culminate in its removal. For instance, in reactions involving transition metals, an oxidative addition of the C-I bond to the metal center can occur, followed by a subsequent step that effectively results in the reduction of the alkyl chain.

Iron-catalyzed reductive coupling reactions provide an example where an alkyl halide, in the presence of a reducing agent like zinc, can generate a radical species that then participates in further bond-forming reactions. nih.gov In the absence of a coupling partner, this radical intermediate could be quenched to afford the reduced alkane.

Nucleophilic Substitution Reactions

Alkene Reactivity and Addition Reactions of the Terminal Olefin

The terminal double bond in this compound is a site of high reactivity, characteristic of alkenes. wikipedia.orgpressbooks.pub It can readily undergo a variety of addition reactions, where the π-bond is broken and two new σ-bonds are formed. masterorganicchemistry.com These reactions allow for the selective functionalization of the olefinic end of the molecule.

Electrophilic addition is a hallmark reaction of alkenes. libretexts.org The π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. pressbooks.pub A classic example is the addition of hydrogen halides (HX). According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide attaches to the more substituted carbon. libretexts.org For this compound, this would result in the formation of 2-halo-7-iodoheptane.

However, under conditions that promote a radical mechanism, such as the presence of peroxides with HBr, the regioselectivity is reversed (anti-Markovnikov addition). pressbooks.pub

Other important addition reactions include:

Hydration: The addition of water across the double bond, typically catalyzed by acid, to form an alcohol. Markovnikov's rule applies, yielding 7-iodoheptan-2-ol.

Halogenation: The addition of halogens (e.g., Br(_2), Cl(_2)) to form a dihalide. This reaction proceeds via a cyclic halonium ion intermediate and results in anti-addition.

Hydrogenation: The addition of hydrogen (H(_2)) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to saturate the double bond, yielding 1-iodoheptane. This is a syn-addition process.

Oxymercuration-Demercuration: A two-step method for the Markovnikov hydration of an alkene that avoids carbocation rearrangements.

Hydroboration-Oxidation: A two-step process that achieves anti-Markovnikov hydration of an alkene, resulting in the formation of 7-iodoheptan-1-ol.

The table below summarizes key addition reactions of a terminal alkene.

| Reaction | Reagents | Regioselectivity | Stereoselectivity | Product |

| Hydrohalogenation | HBr | Markovnikov | N/A | 2-Bromo-7-iodoheptane |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | N/A | 1-Bromo-7-iodoheptane |

| Hydration (acid-catalyzed) | H(_2)O, H | Markovnikov | N/A | 7-Iodoheptan-2-ol |

| Hydrogenation | H(_2), Pd/C | N/A | Syn | 1-Iodoheptane |

| Hydroboration-Oxidation | 1. BH(_3)-THF 2. H(_2)O(_2), NaOH | Anti-Markovnikov | Syn | 7-Iodoheptan-1-ol |

Electrophilic Addition Pathways

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond attacks an electrophilic species. doubtnut.com In the case of an unsymmetrical alkene such as this compound, the regioselectivity of the addition is a critical consideration, governed by Markovnikov's rule.

Mechanism and Regioselectivity

The general mechanism involves a two-step process. libretexts.orglibretexts.org First, the alkene's π bond attacks an electrophile (E+). This leads to the formation of a carbon-electrophile sigma (σ) bond and a carbocation intermediate. libretexts.org For this compound, the attack can, in principle, form two possible carbocations: a primary carbocation at the C2 position or a secondary carbocation at the C1 position.

According to Markovnikov's rule, the addition of a protic acid (HX) to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with more hydrogen atoms already bonded to it. byjus.com Mechanistically, this is because the pathway proceeds through the most stable carbocation intermediate. In the case of this compound, the addition of the electrophile (H+) to C1 generates a more stable secondary carbocation at C2, in contrast to the highly unstable primary carbocation that would form if H+ added to C2. chemguide.co.uk

In the second step, a nucleophile (Nu-) attacks the carbocation, forming the final product. libretexts.org Due to the preferential formation of the secondary carbocation, the reaction yields the Markovnikov addition product. For example, the reaction with hydrogen bromide (HBr) would predominantly form 6-bromo-1-iodoheptane.

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reagent (HX) | Electrophile | Nucleophile | Major Product | Minor Product |

| HCl | H⁺ | Cl⁻ | 2-Chloro-7-iodoheptane | 1-Chloro-7-iodoheptane |

| HBr | H⁺ | Br⁻ | 2-Bromo-7-iodoheptane | 1-Bromo-7-iodoheptane |

| HI | H⁺ | I⁻ | 2,7-Diiodoheptane | 1,7-Diiodoheptane |

Hydroboration and Oxidation Sequences

The hydroboration-oxidation reaction is a powerful two-step method to achieve the hydration of an alkene, yielding an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, which is complementary to the outcome of acid-catalyzed hydration. byjus.com

Mechanism and Stereochemistry

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), across the double bond. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a concerted, four-membered transition state where the boron and hydrogen atoms add simultaneously across the alkene. libretexts.org This syn-addition means that the B and H atoms are added to the same face of the double bond. libretexts.orglibretexts.org

For this compound, the boron atom adds to the less sterically hindered and more electron-rich terminal carbon (C1), while the hydrogen atom adds to the more substituted carbon (C2). libretexts.org This regioselectivity is driven by both steric factors (the bulky borane group prefers the less crowded position) and electronic factors. This process is typically repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. byjus.com

The second step is the oxidation of the trialkylborane. byjus.com Treatment with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-oxygen bond. wikipedia.org This oxidation step occurs with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position. masterorganicchemistry.com The final product from the hydroboration-oxidation of this compound is 7-iodoheptan-1-ol.

Table 2: Comparison of Reagents and Products in Hydroboration-Oxidation

| Step | Reagents | Intermediate/Product | Regioselectivity |

| 1. Hydroboration | BH₃•THF | Tris(7-iodoheptyl)borane | Anti-Markovnikov |

| 2. Oxidation | H₂O₂, NaOH | 7-Iodoheptan-1-ol | (Determined in step 1) |

Dihydroxylation and Epoxidation

Dihydroxylation and epoxidation are oxidation reactions that convert the alkene functional group into a diol or an epoxide, respectively. These transformations are valuable for introducing oxygen-containing functional groups into a molecule.

Epoxidation

Epoxidation of this compound can be accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, forming a three-membered ring called an epoxide (or oxirane). chadsprep.com This reaction produces 2-(5-iodopentyl)oxirane. The epoxidation occurs in a single step, resulting in syn-addition of the oxygen atom to the double bond. chadsprep.com

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a diol (a glycol). The stereochemical outcome—syn or anti-addition—depends on the reagents used. libretexts.org

Syn-Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent such as sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.orglibretexts.org The mechanism with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. libretexts.org For this compound, this yields 7-iodoheptane-1,2-diol with the two hydroxyl groups on the same side.

Anti-Dihydroxylation: This is typically achieved in a two-step sequence. First, the alkene is epoxidized using a reagent like m-CPBA. libretexts.org The resulting epoxide is then opened via an acid-catalyzed hydrolysis (e.g., with H₃O⁺). chadsprep.com The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide oxygen (a backside attack), leading to the formation of an anti-diol. libretexts.org This sequence also produces 7-iodoheptane-1,2-diol, but with the two hydroxyl groups on opposite sides.

Table 3: Reagents and Stereochemical Outcomes for Oxidation of this compound

| Reaction | Reagents | Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-(5-Iodopentyl)oxirane | N/A (Product is the epoxide) |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic) 2. NMO or NaHSO₃ | 7-Iodoheptane-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 7-Iodoheptane-1,2-diol | Anti-addition |

Stereochemical and Regiochemical Control in Reactions of 7 Iodohept 1 Ene

Regioselectivity Considerations in Addition Reactions to the Alkene

Regioselectivity describes the preference for one direction of bond making or breaking over other possibilities in a chemical reaction. tutorchase.com In the context of addition reactions to the alkene moiety of 7-iodohept-1-ene, the primary consideration is which of the two double-bonded carbons will form a new bond with the incoming electrophile.

The addition of electrophilic reagents to unsymmetrical alkenes like this compound can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition. masterorganicchemistry.com

Markovnikov's Rule predicts that in the electrophilic addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen atoms, while the halide (X) bonds to the more substituted carbon. tutorchase.comsavemyexams.com This is because the mechanism often proceeds through a carbocation intermediate, and the more substituted carbocation is more stable due to the electron-donating inductive effects of alkyl groups. savemyexams.com For this compound, Markovnikov addition would lead to the formation of a secondary carbocation at C2, which is more stable than the primary carbocation that would form at C1. savemyexams.com Consequently, the nucleophile would attack at the C2 position.

Anti-Markovnikov addition , conversely, describes the addition where the hydrogen atom bonds to the more substituted carbon and the electrophile bonds to the less substituted carbon. byjus.com This outcome is typically observed in the presence of peroxides, particularly with HBr, and proceeds through a free-radical mechanism. byjus.comquora.comvedantu.com The stability of the radical intermediate dictates the regioselectivity, with the more stable secondary radical being favored. vedantu.com

A summary of expected products from the addition of HBr to this compound under different conditions is presented below:

| Reaction Condition | Predominant Mechanism | Major Product |

| HBr | Electrophilic Addition (Markovnikov) | 7-iodo-2-bromoheptane |

| HBr, Peroxides | Free Radical Addition (Anti-Markovnikov) | 1-bromo-7-iodoheptane |

The long iodoalkyl chain in this compound can influence the regioselectivity of addition reactions. While the iodo group is at the C7 position and thus electronically distant from the double bond, its steric bulk and potential for intramolecular interactions can play a role.

The electronic influence of substituents attached to an alkene can significantly direct the regiochemical outcome of addition reactions. Electron-donating groups (EDGs) activate the double bond towards electrophilic attack and direct incoming electrophiles to the less substituted carbon, stabilizing the resulting carbocation at the more substituted position (Markovnikov's rule). saskoer.ca Conversely, electron-withdrawing groups (EWGs) deactivate the double bond and can favor anti-Markovnikov addition in certain cases.

In the case of this compound, the iodoalkyl chain is primarily an alkyl group, which is weakly electron-donating through an inductive effect. However, due to the distance of the iodine atom from the alkene, its direct electronic influence on the double bond's reactivity is minimal. The primary determinant of regioselectivity in electrophilic additions remains the stability of the intermediate carbocation.

However, in reactions involving radical intermediates, such as free-radical autoxidation, the position of substituents can have a more pronounced effect. Studies on nonconjugated dienes have shown that the size of substituents can influence the site of oxygen addition. nih.gov Larger substituents can sterically hinder the approach of reagents, directing the reaction to a less hindered site. nih.gov While this compound is not a diene, this principle of steric influence can be extrapolated to its reactions.

Furthermore, in specific reactions like the Diels-Alder reaction, the nature and position of substituents on the dienophile or diene can dictate the regioselectivity of the cycloaddition. jocpr.com For instance, the interaction of 5-substituted 1,4-naphthoquinones with an unsymmetrical diene showed regioselective formation of two regioisomers, with the product distribution influenced by the electron-accepting nature of the substituent. jocpr.com

Applications of 7 Iodohept 1 Ene in Advanced Chemical Synthesis

As a Precursor in Complex Organic Molecule Synthesis

The dual functionality of 7-iodohept-1-ene allows for its strategic incorporation into complex molecular architectures. The terminal olefin can participate in reactions such as hydroboration, epoxidation, and metathesis, while the alkyl iodide is an excellent substrate for nucleophilic substitution and cross-coupling reactions.

While iodoalkenes are valuable in natural product synthesis, specific documented applications of this compound as a direct building block in the total synthesis of a named natural product are not prominently featured in readily available scientific literature. However, structurally related compounds are frequently employed. For instance, the isomer 1-iodohept-1-ene has been utilized in the synthesis of the C1–C13 segment of Poecillastrin C, a complex marine macrolide. In that synthesis, a Stille coupling reaction was used to connect the vinyl iodide fragment to the main structure. This highlights the general utility of iodoheptene structures in building complex carbon skeletons typical of natural products.

The synthesis of pharmaceutically active compounds often relies on versatile intermediates that can be elaborated into more complex structures. While direct use of this compound is not widely documented, its potential is illustrated by the use of closely related derivatives in major drug syntheses. For example, a key building block in the industrial synthesis of the anticancer agent Eribulin (Halaven®) is (R)-tert-butyl((4-chloro-6-iodohept-6-en-1-yl)oxy)diphenylsilane . This molecule contains a substituted 6-iodohept-6-ene fragment, demonstrating the value of the iodo-alkene moiety in constructing complex, pharmaceutically relevant macrocycles. The iodo group in such intermediates is critical for forming key carbon-carbon bonds deep within the synthetic sequence.

A ligand scaffold is a core molecular structure upon which other chemical groups are built to create a molecule that can bind to a specific biological target, such as a protein or receptor. The linear seven-carbon chain of this compound, functionalized at both ends, provides a flexible yet definable backbone for constructing such molecules. The terminal alkene and the iodide can be independently modified to attach different pharmacophores or binding groups, allowing for the systematic exploration of the chemical space around a target. Despite this potential, specific examples of ligands synthesized directly from a this compound scaffold are not extensively reported in current literature.

Intermediate in the Preparation of Pharmaceutically Relevant Molecules

Role in Polymer Chemistry as a Monomeric Unit or Building Block

In polymer science, this compound offers intriguing possibilities due to its ability to participate in polymerization through its alkene group while retaining the iodo- functionality for subsequent modifications.

This compound can theoretically act as a co-monomer in various polymerization strategies. The terminal alkene group allows it to be incorporated into polymer chains alongside other monomers via radical polymerization. The challenge with long-chain α-olefins is often their low reactivity, but their copolymerization with more reactive monomers like methyl acrylate (B77674) can be successful.

Furthermore, the alkyl iodide functionality makes it a potential initiator or chain transfer agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). An ATRP initiator containing a polymerizable olefin could be used to synthesize graft copolymers. In such a scenario, the this compound would be a co-monomer that introduces reactive sites along the polymer backbone.

Table 1: Potential Copolymerization Strategies for this compound

| Polymerization Method | Role of this compound | Potential Resulting Polymer Architecture |

|---|---|---|

| Radical Copolymerization | Co-monomer with an activated olefin (e.g., acrylates) | Linear random copolymer with pendant iodohexyl groups |

| Atom Transfer Radical Polymerization (ATRP) | Co-monomer with another monomer | Introduces ATRP-active sites along the polymer chain |

The most significant potential of this compound in polymer chemistry is as a precursor for creating functionalized polymers. A polymer synthesized to contain this compound units would possess a backbone with pendant iodohexyl side chains. The carbon-iodine bond is a versatile anchor point for post-polymerization modification.

One powerful method for functionalization is the thiol-ene reaction . sigmaaldrich.com If a polymer is synthesized with pendant heptene (B3026448) groups, the terminal alkene is an excellent substrate for radical-mediated coupling with a wide variety of thiol-containing molecules. sigmaaldrich.com This "click chemistry" approach is highly efficient and allows for the attachment of diverse functionalities, including biological molecules, fluorescent tags, or solubility-modifying groups. sigmaaldrich.com

Alternatively, the iodide on the side chain can be substituted with other functional groups, such as azides. The resulting azide-functionalized polymer can then undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), another high-efficiency click reaction, to attach alkyne-containing molecules. sigmaaldrich.com

Table 2: Post-Polymerization Functionalization Reactions

| Reactive Handle on Polymer | Reaction Type | Reagent | Resulting Functionality |

|---|---|---|---|

| Pendant Alkene | Thiol-Ene Reaction | Functional Thiol (R-SH) | Thioether Linkage (Polymer-S-R) |

| Pendant Iodide | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azide Linkage (Polymer-N₃) |

Controlled Radical Polymerization Initiator or Chain Transfer Agent

Currently, there is a lack of specific research data available in publicly accessible scientific literature regarding the direct application of this compound as a primary initiator or chain transfer agent in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Iodine-Transfer Polymerization (ITP).

While alkyl iodides are a known class of initiators for ITP, and the structural features of this compound—namely the carbon-iodine bond and the terminal alkene—suggest its potential utility in such advanced polymerization methods, specific studies detailing its use, including reaction kinetics, control over polymer molecular weight and dispersity, and the types of monomers polymerized, are not documented in the available resources.

The fundamental principles of these CRP techniques are well-established:

Atom Transfer Radical Polymerization (ATRP): This method relies on a reversible halogen atom transfer from a dormant polymer chain to a transition-metal complex, which acts as a catalyst. While alkyl halides are used as initiators, the specific efficacy of an iodo-functionalized alkene like this compound would require dedicated investigation.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a thiocarbonylthio compound as a chain transfer agent. An initiator is still required to generate radicals, and while this compound could theoretically be used in conjunction with a RAFT agent, its primary role would likely not be as the chain transfer agent itself, which is central to the RAFT mechanism.

Iodine-Transfer Polymerization (ITP): This method utilizes the reversible transfer of an iodine atom between growing polymer chains and a dormant species, often an alkyl iodide. This compound is structurally suited to act as an initiator in ITP, where the C-I bond can be homolytically cleaved to initiate polymerization. The terminal double bond could also potentially participate in or influence the polymerization process.

Without specific research findings, any discussion on the performance of this compound in these roles remains speculative. Detailed experimental data from peer-reviewed studies would be necessary to create informative data tables and a thorough analysis of its effectiveness as a CRP agent.

Theoretical and Computational Studies on 7 Iodohept 1 Ene Reactivity

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the comprehensive exploration of possible reaction pathways. wikipedia.orgosti.gov For 7-iodohept-1-ene, several reaction types are of interest, primarily involving either the carbon-iodine bond, the carbon-carbon double bond, or a combination of both.

One of the most common reactions for a haloalkane like this compound is radical cyclization. The process is typically initiated by the homolytic cleavage of the C-I bond to generate a hept-6-en-1-yl radical. This radical can then undergo intramolecular cyclization. Quantum chemical methods can be employed to investigate the feasibility of different cyclization modes, such as the exo versus endo pathways. nih.gov For the hept-6-en-1-yl radical, this would involve comparing the 6-exo-trig cyclization to form a (methylcyclopentyl)methyl radical versus the 7-endo-trig cyclization to yield a cycloheptyl radical. Computational models can locate the transition state structures for each pathway and calculate their corresponding activation barriers, predicting which route is kinetically favored. harvard.edu

Another significant area of investigation is transition-metal-catalyzed cross-coupling reactions. nih.gov Iron-catalyzed reactions, for example, are of great interest due to the low cost and low toxicity of iron. researchgate.netkuleuven.be Mechanistic investigations of these reactions are challenging due to the involvement of paramagnetic iron species, making computational studies particularly valuable. nih.gov Theoretical models can explore pathways involving oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in a reaction with an organometallic nucleophile, quantum chemistry can help determine whether the mechanism proceeds via initial transmetalation to form a reactive organoiron species or through another pathway. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic and organometallic reactions. osti.govacs.org DFT calculations are used to construct detailed reaction energy profiles, which map the change in Gibbs free energy as reactants are converted into products through various transition states and intermediates. kuleuven.besmu.edu

A typical reaction energy profile for a multi-step reaction of this compound, such as a catalyzed cross-coupling, would be calculated by:

Optimizing the geometries of all reactants, intermediates, transition states, and products.

Performing frequency calculations on these optimized structures to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) and to obtain thermochemical data like zero-point vibrational energies and thermal corrections.

Calculating the single-point electronic energies with a higher-level basis set for improved accuracy.

Combining these energies to plot the Gibbs free energy profile of the reaction.

For the radical cyclization of this compound, a simplified DFT-calculated energy profile could provide key kinetic and thermodynamic data.

Interactive Table 1: Representative DFT-Calculated Energy Profile for the Radical Cyclization of this compound. All energy values are hypothetical and for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| R-I | This compound + Initiator | 0.0 |

| TS1 | Transition state for C-I bond cleavage | +15.0 |

| R• | Hept-6-en-1-yl radical intermediate | +5.0 |

| TS2-exo | Transition state for 6-exo-trig cyclization | +12.0 |

| TS2-endo | Transition state for 7-endo-trig cyclization | +14.5 |

| P-exo• | (Methylcyclopentyl)methyl radical | -5.0 |

| P-endo• | Cycloheptyl radical | -2.0 |

This profile would suggest that the 6-exo-trig cyclization is kinetically preferred due to a lower activation barrier (TS2-exo) compared to the 7-endo pathway (TS2-endo), a common finding in radical cyclizations. nih.gov

Computational Modeling of Selectivity in Transformations

Computational modeling is exceptionally powerful for rationalizing and predicting selectivity in chemical reactions. This includes regioselectivity, stereoselectivity, and chemoselectivity.

A key example is the regioselectivity in the radical cyclization of substituted iodoalkanes. A study on the atom transfer radical cyclization of N-(4-pentenyl)iodoacetamides explored the competition between 7-exo and 8-endo pathways using DFT calculations at the B3LYP/6-31G* level. nih.gov The calculations revealed that for N-alkenyl-substituted radicals, the transition states for 8-endo cyclization were significantly lower in energy than those for the 7-exo pathway, in excellent agreement with experimental observations where only the 8-endo product was formed. nih.gov This demonstrates how computational modeling can provide a quantitative basis for understanding selectivity.

Interactive Table 2: Calculated Relative Energies (kcal/mol) for Competing Cyclization Transition States. Data adapted from a study on a related system. nih.gov

| Radical Substrate | Cyclization Pathway | Relative Energy of Transition State | Predicted Outcome |

|---|---|---|---|

| N-alkenyl-substituted | 7-exo | +5.3 | Disfavored |

| N-alkenyl-substituted | 8-endo (s-trans) | 0.0 | Favored |

| N-alkenyl-substituted | 8-endo (s-cis) | +0.7 | Favored |

| N-(2-allylphenyl)-substituted | 7-exo | +0.6 | Competitive |

In the context of this compound transformations, such as iron-catalyzed cross-couplings, DFT could be used to model the transition states leading to different stereoisomers (e.g., E vs. Z alkenes). mdpi.com By comparing the activation energies for the pathways leading to each isomer, a prediction of the stereochemical outcome can be made, guiding the choice of ligands and reaction conditions to achieve the desired product. researchgate.netmdpi.com

Mechanistic Probes through Isotopic Labeling and Kinetic Studies

While computational studies provide a theoretical framework, they are most powerful when combined with experimental mechanistic probes. Isotopic labeling and kinetic studies are classic methods for elucidating reaction mechanisms. princeton.edu The kinetic isotope effect (KIE) is the change in reaction rate upon substitution of an atom with one of its heavier isotopes and serves as a sensitive probe of bond-breaking or bond-forming events in the rate-determining step of a reaction. wikipedia.orgprinceton.edu

For reactions of this compound, KIE studies could provide invaluable mechanistic data. For example, in a proposed iron-catalyzed reaction that involves hydrogen atom transfer (HAT) from a solvent molecule or additive in the rate-limiting step, one could perform the reaction in a deuterated solvent (e.g., ethanol-d1). A primary KIE (typically kH/kD > 2) would indicate that the C-H (or O-H) bond is being broken in the transition state of the rate-determining step, supporting the HAT mechanism. princeton.edutdx.cat Conversely, the absence of a significant KIE would suggest that this step is not rate-limiting.

Another powerful experimental technique that complements computational studies is the use of radical clocks. These are molecules that undergo a characteristic and rapid unimolecular rearrangement if a radical intermediate is formed. The structure of this compound itself makes it a potential radical clock substrate for reactions at the double bond. However, a more direct application involves using it in reactions where a radical is generated at the primary carbon. If a cyclized product (like methylcyclopentane) is observed alongside the direct product, it provides strong evidence for the intermediacy of the hept-6-en-1-yl radical. The rate of cyclization versus trapping of the initial radical can even provide quantitative kinetic data.

Future Research Directions and Synthetic Opportunities

Development of Novel Catalytic Systems for Sustainable Transformations

The future of chemical synthesis is intrinsically linked to the development of sustainable practices, emphasizing the use of earth-abundant metal catalysts and energy-efficient processes. Research into the transformations of 7-iodohept-1-ene is expected to align with these principles, moving beyond traditional palladium- and rhodium-based catalysis towards greener alternatives.

Iron, being an inexpensive and low-toxicity metal, presents a significant opportunity for the sustainable transformation of iodoalkanes like this compound. Iron-catalyzed systems have already demonstrated efficacy in reductive coupling and cyclization reactions. nih.gov For instance, iron-catalyzed reductive coupling of alkyl halides with terminal alkynes has been shown to be effective for creating Z-olefins. nih.gov In a radical clock experiment designed to probe the reaction mechanism, 6-iodohept-1-ene was used as a substrate, which upon reaction, yielded the corresponding ring-cyclized Z-olefin, indicating the intermediacy of radicals that can be harnessed for complex bond formations. nih.gov

Future work will likely focus on expanding the scope of iron and other first-row transition metal catalysts (e.g., copper, nickel) for reactions involving this compound. This includes developing catalytic systems for cross-coupling, cyclization, and functional group interconversion that operate under mild conditions, in greener solvents, and with lower catalyst loadings. The development of robust manufacturing processes with a low process mass intensity (PMI) and minimal environmental impact serves as a guiding principle in this area. acs.org

Table 1: Comparison of Catalytic Systems for Alkyl Halide Transformations

| Catalyst Type | Metal | Advantages | Potential Application for this compound |

|---|---|---|---|

| Traditional | Palladium, Rhodium | High efficiency, broad scope | Cross-coupling, hydrofunctionalization |

Exploration of New Reactivity Modes for the Iodoalkene Moiety

While the alkyl iodide and terminal alkene moieties in this compound are known to participate in a variety of established reactions, there is considerable room to explore novel reactivity modes. The carbon-iodine bond is relatively weak, making it a precursor for radical and organometallic intermediates that can engage in transformations beyond simple nucleophilic substitutions and standard cross-coupling reactions.

A key area of future research is the application of vinyl and alkyl radicals generated from iodoalkene precursors. rsc.org Transition metal catalysis, photocatalysis, and electrocatalysis can facilitate the single-electron transfer (SET) process to generate these highly reactive species from the C-I bond. rsc.org These radicals can participate in a range of transformations, including:

Radical Cyclizations: The radical generated at the iodo-bearing carbon can be trapped by the pendant alkene, leading to the formation of cyclic structures. Iron-catalyzed radical cyclization of substrates like 7-iodohepta-1,2-diene has been demonstrated. rsc.org

Atom Transfer Radical Addition (ATRA): The radical can add across other unsaturated systems, propagating a radical chain or terminating in a variety of ways to install new functional groups.

Fragmentations: Exploration of reaction conditions that could induce fragmentation of the heptene (B3026448) chain following radical formation could lead to novel bond-cleavage and rearrangement pathways.

Furthermore, the interplay between the two functional groups offers avenues for unique reactivity. For example, metal insertion into the C-I bond could be followed by coordination to the distal alkene, setting the stage for intramolecular carbometalation or other rearrangements that are yet to be discovered.

Integration into Cascading and One-Pot Synthetic Sequences

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for building molecular complexity in a highly efficient manner by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. 20.210.105wikipedia.org The bifunctional nature of this compound makes it an ideal substrate for the design of such processes.

Future research will likely focus on designing cascade sequences that leverage both the alkene and alkyl iodide functionalities. A notable example involves the use of a related compound, 7-iodohept-1-en-3-yne, in a [4+4] annulation cascade process. mit.edu This highlights the potential of similar iodo-functionalized heptene derivatives to act as linchpins in complex cyclization cascades. An iron-catalyzed radical [2 + 2 + 2] annulation of 1,7-enynes with aldehydes has also been developed, demonstrating a strategy where a radical initiator triggers a cyclization cascade. rsc.org

Key opportunities for this compound in this area include:

Radical-Polar Crossover Cascades: A sequence could be initiated by the radical cyclization of the iodoalkene onto a tethered reaction partner, with the resulting radical intermediate being oxidized or reduced to an ionic species that undergoes a subsequent polar reaction.

Heck-Cyclization Sequences: A palladium-catalyzed Heck reaction at the terminal alkene could be followed by an intramolecular C-H activation or a second cross-coupling at a position activated by the initial reaction, all within a single pot.

One-Pot Multi-Component Reactions: this compound could serve as a key component in one-pot procedures where multiple reagents are combined to rapidly assemble complex products. ub.edu

The primary benefit of these approaches is the significant increase in synthetic efficiency, reducing waste, saving time, and often allowing for the construction of intricate molecular architectures from a simple, linear starting material. wikipedia.org

Design of Next-Generation Molecular Scaffolds Utilizing this compound Derivatives

In medicinal chemistry and materials science, a molecular scaffold is a core structure onto which various functional groups can be attached to create a library of diverse compounds. mdpi.commdpi.com this compound and its derivatives are promising candidates for the development of novel molecular scaffolds due to their capacity for orthogonal functionalization at the two reactive sites.

The design of next-generation scaffolds from this compound could proceed via several strategies:

Sequential Functionalization: The distinct reactivity of the alkyl iodide (e.g., nucleophilic substitution, Grignard formation) and the alkene (e.g., hydroboration-oxidation, epoxidation, metathesis) allows for their selective and sequential modification. This provides precise control over the introduction of different pharmacophores or material properties.

Cyclization to Form Core Structures: The heptene chain can be used to form a variety of carbocyclic or heterocyclic cores. For example, intramolecular cyclization could lead to substituted cyclopentane (B165970) or cyclohexane (B81311) rings, which are common motifs in bioactive molecules.

Polymerization and Material Synthesis: The terminal alkene can undergo polymerization, with the iodide serving as a latent functional handle for post-polymerization modification, enabling the creation of functional materials with tailored properties.

For instance, a derivative such as (Z)-1-iodo-hept-1-ene has been used to generate a high-order cuprate (B13416276) for addition to epoxides in the synthesis of natural products like (S)-dairy lactone. mdpi.comresearchgate.net This demonstrates how iodo-heptene structures can serve as key intermediates in building more complex molecular frameworks. The concept of using natural product skeletons, like monoterpenes, as a basis for scaffold design is well-established, and simple, versatile building blocks like this compound provide a synthetic entry point to such complexity. mdpi.com Future work could involve computational and generative models to design novel scaffolds based on the this compound framework for specific applications in drug discovery or materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Iodohept-1-ene with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer: Common methods include halogenation of hept-1-ene derivatives using iodine sources (e.g., I₂ with oxidizing agents) or nucleophilic substitution of 7-bromohept-1-ene precursors. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry), purification techniques (distillation, column chromatography), and characterization data (NMR, GC-MS). Include control experiments to verify absence of byproducts (e.g., elimination or isomerization). Refer to supplementary materials for detailed protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer:

- ¹H/¹³C NMR : Identify vinyl proton signals (δ 4.8–5.5 ppm) and iodine’s deshielding effect on adjacent carbons.

- IR Spectroscopy : Confirm C-I stretches (~500 cm⁻¹) and alkene C-H stretches (~3080 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (M⁺ at m/z 210) and fragmentation patterns (e.g., loss of I·).

- Compare data with computed spectra (DFT) or literature analogs (e.g., 7-bromohept-1-ene) to resolve ambiguities .

Q. How does the iodine substituent influence the stability and reactivity of this compound under varying storage conditions?

- Methodological Answer: Iodine’s polarizability increases susceptibility to light-induced degradation and radical reactions. Assess stability via accelerated aging studies (e.g., exposure to UV light, oxygen, or humidity). Monitor decomposition using TLC or HPLC. Stabilizers like antioxidants (e.g., BHT) or storage in amber vials under inert atmosphere are recommended. Compare degradation kinetics with bromo/chloro analogs .

Advanced Research Questions

Q. What challenges arise in achieving regioselective cross-coupling reactions with this compound, and how can mechanistic studies address them?

- Methodological Answer: Competing β-hydride elimination and steric hindrance at the iodine-bearing carbon often reduce yields. Use palladium catalysts with bulky ligands (e.g., SPhos) to favor oxidative addition. Conduct kinetic studies (Eyring plots) and DFT calculations to map transition states. Compare reactivity with bromo/chloro analogs to isolate electronic vs. steric effects .

Q. How can computational modeling predict the reactivity of this compound in polymer chemistry applications?

- Methodological Answer: Perform DFT calculations to evaluate bond dissociation energies (C-I vs. C-Br) and radical propagation kinetics. Simulate copolymerization with monomers like styrene or ethylene using Monte Carlo methods. Validate models against experimental data (e.g., polymer molecular weight, dispersity). Address discrepancies by refining solvation parameters or transition-state approximations .

Q. Are there contradictions in reported catalytic efficiencies for Heck-type reactions using this compound, and how can these be resolved?

- Methodological Answer: Discrepancies may stem from varying catalyst loading, solvent polarity, or substrate purity. Conduct meta-analyses of published data to identify outliers. Reproduce key studies under controlled conditions, emphasizing trace moisture/oxygen exclusion. Use statistical tools (e.g., ANOVA) to quantify variance sources. Propose standardized benchmarking protocols (e.g., TOF comparisons) .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectroscopic shifts) with error margins. Label columns clearly (e.g., "Catalyst System," "Temperature," "Conversion %") .

- Figures : Provide high-resolution spectra/plots with annotated peaks. Use SI for raw data (e.g., NMR FID files) .

- Ethical Reporting : Disclose failed experiments and methodological limitations (e.g., side reactions) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.